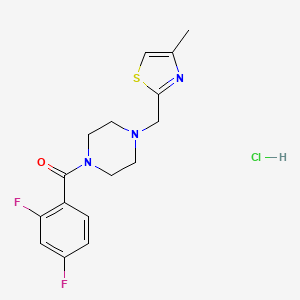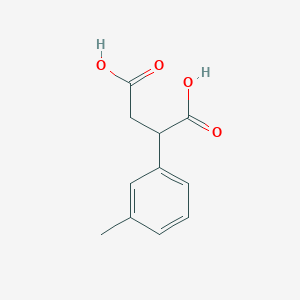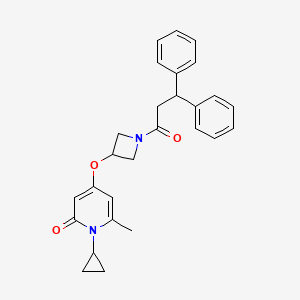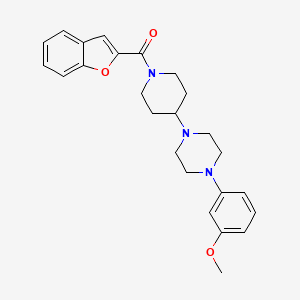
Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic compound characterized by its benzofuran and piperazine moieties
Wirkmechanismus
Target of Action
The primary target of Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, through a process that involves binding data, in silico docking simulations, and molecular dynamics . This interaction leads to changes in the function of the α1-AR, which can result in the contraction of smooth muscles .
Biochemical Pathways
The compound’s interaction with the α1-AR affects the steroidogenic pathway for the synthesis of oestrogens from cholesterol . This pathway involves the enzyme complex aromatase (P450Arom, CYP19), which catalyzes the final step in the pathway .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . These properties influence the compound’s bioavailability, which is a critical factor in its therapeutic effectiveness .
Result of Action
The activation or blockade of the α1-AR by the compound is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity decreased with the introduction of a hydroxyl group at the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the benzofuran core followed by the introduction of the piperazine and piperidine groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of benzofuran derivatives with piperazine and piperidine under controlled conditions.
Cyclization Reactions: Cyclization reactions are employed to form the piperazine and piperidine rings, often using strong bases or acids as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Derivatives with substituted atoms or groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in organic synthesis as a building block for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.
Biology: In biological research, Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone is studied for its potential biological activities, such as its interaction with various receptors and enzymes.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its medicinal applications.
Industry: In the chemical industry, this compound is used in the development of new materials and products, including polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Benzofuran derivatives: Other benzofuran derivatives with similar functional groups and structures.
Piperazine derivatives: Compounds containing piperazine rings with various substituents.
Piperidine derivatives: Piperidine-based compounds with different substituents and functional groups.
Uniqueness: Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone stands out due to its specific combination of benzofuran and piperazine/piperidine moieties, which contribute to its unique chemical and biological properties.
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-30-22-7-4-6-21(18-22)27-15-13-26(14-16-27)20-9-11-28(12-10-20)25(29)24-17-19-5-2-3-8-23(19)31-24/h2-8,17-18,20H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBPYADWSVIEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
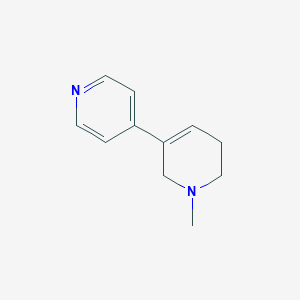
![methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2991251.png)
![2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one](/img/structure/B2991252.png)
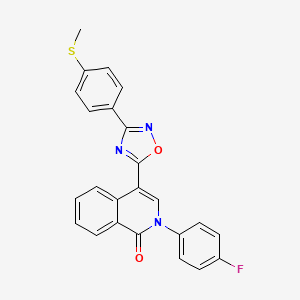
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)
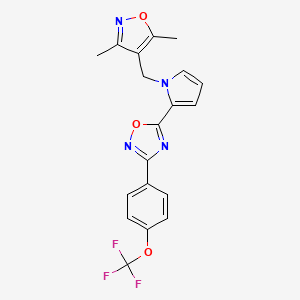
![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)
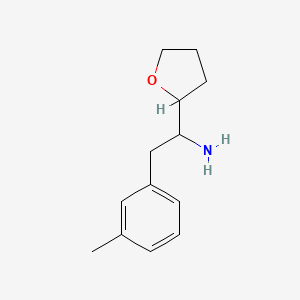
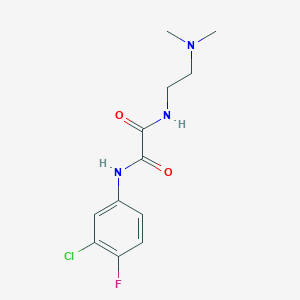
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline](/img/structure/B2991268.png)
